3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-1H-indole
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-1H-indole is a heterocyclic compound that features both pyrazole and indole moieties. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyrazole and indole rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-1H-indole typically involves the formation of the pyrazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of 3,5-dimethyl-1H-pyrazole with a 2-methylindole derivative under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or indole rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The pyrazole and indole rings can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde: This compound shares the pyrazole moiety but has a benzaldehyde group instead of an indole ring.
1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole: Another similar compound with a cyanoacetyl group attached to the pyrazole ring.
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-1H-indole lies in the combination of the pyrazole and indole rings, which provides a versatile framework for the development of new molecules with diverse biological activities. This dual-ring structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-2-methyl-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c1-9-8-10(2)17(16-9)14-11(3)15-13-7-5-4-6-12(13)14/h4-8,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPMWGAGDGGWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(NC3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821782 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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